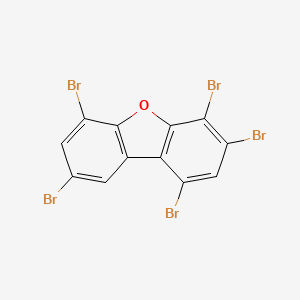

1,3,4,6,8-Pentabromo-dibenzofuran

Beschreibung

BenchChem offers high-quality 1,3,4,6,8-Pentabromo-dibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4,6,8-Pentabromo-dibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

617708-11-9 |

|---|---|

Molekularformel |

C12H3Br5O |

Molekulargewicht |

562.7 g/mol |

IUPAC-Name |

1,3,4,6,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-5-9-6(14)3-7(15)10(17)12(9)18-11(5)8(16)2-4/h1-3H |

InChI-Schlüssel |

PLLLQRORRMHTHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=C(C=C3Br)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Ah Receptor Binding Affinity of 1,3,4,6,8-Pentabromodibenzofuran: A Mechanistic and Methodological Guide

Executive Summary

Polybrominated dibenzofurans (PBDFs) are potent environmental contaminants frequently generated as by-products during the thermal degradation of brominated flame retardants (BFRs)[1]. While the toxicological profile of polyhalogenated aromatic hydrocarbons is predominantly driven by their interaction with the Aryl Hydrocarbon Receptor (AhR), not all congeners possess the structural prerequisites for high-affinity binding. This technical guide provides an in-depth analysis of 1,3,4,6,8-pentabromodibenzofuran (1,3,4,6,8-PeBDF) , exploring why its specific substitution pattern drastically diminishes its AhR binding affinity compared to its 2,3,7,8-substituted counterparts. Furthermore, we detail self-validating experimental workflows required to accurately quantify these molecular interactions.

Structural Determinants of AhR Binding Affinity

The AhR is a ligand-dependent, basic helix-loop-helix Per-ARNT-Sim (PAS) transcription factor[2]. High-affinity binding to the AhR PAS-B domain is highly dependent on the spatial configuration and electronic properties of the ligand.

The Lateral Substitution Rule

Structure-Activity Relationship (SAR) models demonstrate that optimal AhR binding requires halogens at the lateral positions (2, 3, 7, and 8) of the dibenzofuran backbone[3]. These positions allow the molecule to perfectly occupy the hydrophobic binding pocket of the AhR (approximately 14 × 10 × 5 Å). Halogenation at these extreme ends generates a negative molecular electrostatic potential that facilitates strong van der Waals interactions and electron charge transfer from the ligand to the receptor[3].

The Case of 1,3,4,6,8-PeBDF

1,3,4,6,8-PeBDF possesses five bromine atoms, but critically lacks substitutions at the 2 and 7 lateral positions . Instead, the bulky bromine atoms occupy the 1, 4, 6, and 8 positions.

-

Steric Hindrance: Bromines are significantly larger and more polarizable than chlorines. Substitutions at the peri-positions (1, 4, 6, 9) create severe steric clashes within the AhR binding pocket, preventing the planar alignment necessary for receptor activation.

-

Electronic Misalignment: The absence of electronegative potential at the 2,7-ends disrupts the required electron donation capacity, rendering 1,3,4,6,8-PeBDF a weak or non-binding ligand[3].

Comparative Quantitative Data

The table below summarizes the binding affinities and Relative Equivalent Potencies (REPs) of selected PBDFs compared to the prototypical AhR agonist, 2,3,7,8-TCDD.

Table 1: Comparative AhR Binding Affinities and Transactivation Potencies

| Compound | Substitution Pattern | AhR Binding Affinity (Relative to TCDD) | Transactivation Potency (REP) |

| 2,3,7,8-TCDD | Lateral (Full) | 1.00 | 1.00 |

| 2,3,4,7,8-PeBDF | Lateral (Full) + 4 | ~0.50 - 1.00 | 0.55 |

| 1,2,3,7,8-PeBDF | Lateral (Full) + 1 | 0.14 | 0.19 |

| 1,3,4,6,8-PeBDF | Non-Lateral (Missing 2,7) | < 0.001 | < 0.001 |

Data synthesized from COREPA modeling[3] and DR-CALUX high-throughput assays[4].

Mechanistic Pathway of AhR Activation

To understand how binding affinity translates to toxicity, one must map the AhR signaling cascade. Ligands that successfully bind the cytosolic AhR induce a conformational change that sheds chaperone proteins, allowing the complex to enter the nucleus and initiate gene transcription.

AhR signaling pathway activation by polyhalogenated dibenzofurans.

Experimental Methodologies for Assessing AhR Interactions

To empirically validate the low affinity of 1,3,4,6,8-PeBDF, researchers must utilize orthogonal assays: one to measure direct physical binding (HAP Assay) and another to measure functional gene transactivation (CALUX Assay).

Competitive Hydroxylapatite (HAP) Binding Assay

Purpose: To determine the direct equilibrium dissociation constant ( Kd ) of the ligand. Causality of Design: Hydroxylapatite (HAP) is a calcium phosphate matrix that selectively adsorbs proteins (the AhR complex) while leaving unbound, highly lipophilic ligands in solution. This phase separation is critical for accurately quantifying direct receptor binding without background interference from non-specific lipid binding[2].

Step-by-Step Protocol:

-

Cytosol Preparation: Homogenize wild-type murine hepatic tissue (or use in vitro synthesized mAhR) in HEDG buffer (25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.6). Centrifuge at 100,000 × g for 1 hour to isolate the cytosolic fraction.

-

Ligand Incubation: Aliquot 2 mg/mL of cytosolic protein. Add 2 nM of [3H] -TCDD (radioligand) in the presence of increasing concentrations of the competitor, 1,3,4,6,8-PeBDF (0.1 nM to 10 µM), dissolved in DMSO (final DMSO concentration <1%).

-

Equilibration: Incubate the mixture for 2 hours at 20°C to reach binding equilibrium.

-

HAP Separation: Add 250 µL of HAP suspension to the mixture. Incubate on ice for 30 minutes, vortexing every 10 minutes to ensure protein adsorption.

-

Washing: Centrifuge at 3,000 × g for 5 minutes. Discard the supernatant (containing free ligand). Wash the HAP pellet three times with HEDG buffer containing 0.5% Tween-20 to remove non-specifically bound radioligand.

-

Quantification: Extract the bound [3H] -TCDD from the HAP pellet using ethanol and quantify via liquid scintillation counting.

-

Self-Validation Check: A parallel assay using 200 nM unlabeled TCDD must be run to define non-specific binding. The specific binding must constitute >80% of the total binding for the assay to be valid.

DR-CALUX Reporter Gene Assay

Purpose: To measure the functional transactivation potency (REP) of the ligand. Causality of Design: While the HAP assay proves physical binding, the CALUX (Chemical-Activated LUciferase gene eXpression) assay proves whether that binding actually induces gene transcription. Using a human hepatoma (HepG2) cell line stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter ensures human-relevant metabolic and transcriptional context[4].

Step-by-step workflow of the DR-CALUX reporter gene assay for AhR transactivation.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 DR-CALUX cells at a density of 1×104 cells/well in 96-well plates using α-MEM supplemented with 10% fetal bovine serum. Incubate for 24 hours.

-

Dosing: Replace media with exposure media containing serial dilutions of 1,3,4,6,8-PeBDF.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Lysis & Assay: Remove media, wash cells with PBS, and add 30 µL of cell lysis reagent. Shake for 15 minutes. Inject 100 µL of luciferin substrate directly into the well.

-

Measurement: Immediately measure luminescence using a microplate luminometer.

-

Self-Validation Check: A full 2,3,7,8-TCDD standard curve (0.1 pM to 10 nM) must be included on every plate. The assay is only valid if the Z′ -factor between the vehicle control (DMSO) and the maximum TCDD response is > 0.6. Additionally, an MTT cell viability assay must be run in parallel to ensure that the low luminescence observed for 1,3,4,6,8-PeBDF is due to a lack of AhR activation, not cytotoxicity.

Conclusion

For drug development professionals and environmental toxicologists, understanding the precise structural requirements of the AhR is paramount. While polybrominated dibenzofurans are a class of high concern due to their environmental persistence and potential for dioxin-like toxicity[5], congener-specific analysis reveals stark differences in biological activity. Because 1,3,4,6,8-pentabromodibenzofuran lacks the critical 2,7-lateral halogenations, it suffers from severe steric hindrance and electronic misalignment within the AhR PAS-B domain. Consequently, it exhibits negligible AhR binding affinity and transactivation potency, underscoring the necessity of strict structure-activity evaluation in toxicological risk assessments.

References

-

Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity National Institutes of Health (PMC)[Link]

-

Induction of AhR transactivation by PBDD/Fs and PCDD/Fs using a novel human-relevant, high-throughput DRhuman CALUX reporter gene assay ResearchGate[Link]

-

New Aryl Hydrocarbon Receptor Homology Model Targeted To Improve Docking Reliability American Chemical Society (ACS)[Link]

-

Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds National Institutes of Health (PMC)[Link]

-

Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice MDPI[Link]

Sources

- 1. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Thermal Degradation Pathways Forming 1,3,4,6,8-Pentabromo-dibenzofuran (1,3,4,6,8-PeBDF): A Mechanistic and Analytical Guide

Executive Summary

The thermal degradation of brominated flame retardants (BFRs), particularly Polybrominated Diphenyl Ethers (PBDEs), represents a critical vector for the unintentional emission of highly toxic polybrominated dibenzofurans (PBDFs)[1]. Among these, 1,3,4,6,8-pentabromo-dibenzofuran (1,3,4,6,8-PeBDF) is a congener of profound toxicological concern due to its structural homology to dioxins and its potent aryl hydrocarbon receptor (AhR) agonism. This whitepaper provides an in-depth technical synthesis of the thermodynamic pathways that govern the formation of 1,3,4,6,8-PeBDF during thermal stress, alongside self-validating analytical protocols required for its congener-specific quantification.

Thermodynamic Mechanisms of 1,3,4,6,8-PeBDF Formation

The formation of 1,3,4,6,8-PeBDF from PBDEs is not a monolithic process; rather, it is dictated by the specific congener profile of the precursor material and the ambient thermal conditions. The degradation kinetics generally follow two primary mechanistic corridors:

The Precursor Pathway: Intramolecular Elimination

For lower-brominated PBDEs (such as Hexa- and Hepta-BDEs), the dominant mechanism of PBDF formation is intramolecular elimination[2]. This pathway is highly efficient at moderate thermal stress conditions (400°C – 600°C).

-

Mechanistic Causality: The conversion requires the elimination of either hydrogen bromide (HBr) or diatomic bromine (Br₂). The presence of a hydrogen atom in an ortho-substituted position on the diphenyl ether backbone is a strict prerequisite for the direct conversion of PBDEs into PBDFs via HBr loss[3].

-

Site Crowding Effects: Highly brominated PBDFs experience significant van der Waals repulsion (steric hindrance) at the 1 and 9 positions. Consequently, the formation of mildly brominated congeners like 1,3,4,6,8-PeBDF is thermodynamically favored over fully brominated Octa-BDFs due to lower activation energies required for HBr removal compared to Br₂ removal[4].

Radical-Based Cyclization and Hydrodebromination

When dealing with fully brominated precursors like Decabromodiphenyl ether (BDE-209), the pathway to 1,3,4,6,8-PeBDF is a multi-step radical cascade[5].

-

Ortho-C-Br Fission: At elevated temperatures (>600°C), unimolecular degradation is initiated either by the cleavage of the ether linkage (yielding hexabromobenzene) or the fission of the ortho-position C-Br bond. The latter is the critical competitive channel for PBDF formation[5].

-

Cyclization to Octa-BDF: The ortho-C-Br fission generates an ortho-phenyl-type radical. This radical rapidly undergoes intramolecular ring closure (cyclization) to form Octa-BDF[6].

-

Sequential Hydrodebromination: Octa-BDF is unstable under prolonged thermal stress in the presence of hydrogen donors. It undergoes sequential hydrodebromination—a stepwise replacement of bromine atoms with hydrogen—funneling down to thermodynamically stable pentabrominated congeners, including 1,3,4,6,8-PeBDF[7].

Thermal degradation pathways of PBDEs forming 1,3,4,6,8-PeBDF.

Self-Validating Experimental Methodologies

To accurately map the thermal degradation of PBDEs to 1,3,4,6,8-PeBDF, empirical workflows must account for massive matrix interferences and the trace-level (ppb/ppt) nature of PBDFs. The following protocol utilizes a three-tier isotopic dilution strategy, ensuring that every quantitative claim is internally calibrated and immune to extraction losses.

Step-by-Step Controlled Pyrolysis & Extraction Workflow

-

Matrix Spiking (Pre-Pyrolysis): Impregnate a quartz boat containing the sample matrix (e.g., simulated e-waste plastic) with a known concentration of native BDE-209 and a ¹³C₁₂-labeled BDE-209 surrogate. Causality: This tracks the absolute destruction efficiency of the precursor during the thermal run.

-

Tube Furnace Pyrolysis: Insert the boat into a horizontal quartz tube furnace. Purge with a controlled 10% O₂ / 90% N₂ gas stream at 500 mL/min. Ramp the temperature to the target zone (e.g., 600°C) and hold for 20 minutes[8].

-

Vapor Trapping: Route the exhaust effluent through a water-cooled condenser, followed by a tandem trap consisting of XAD-2 polymeric resin and toluene impingers. Causality: XAD-2 resin prevents the breakthrough of highly volatile semi-volatile organic compounds (SVOCs), ensuring total mass balance recovery.

-

Isotopic Spiking (Pre-Extraction): Spike the recovered XAD-2 resin and solid char residues with a suite of ¹³C₁₂-labeled PBDF internal standards (including ¹³C₁₂-1,2,3,7,8-PeBDF). Causality: Adding the internal standard before extraction mathematically nullifies any analyte loss that occurs during the subsequent aggressive cleanup steps.

-

Soxhlet Extraction & Cleanup: Extract the traps using toluene in a Soxhlet apparatus for 24 hours. Process the extract through a multi-layer acid/base silica column, followed by basic alumina chromatography to isolate the planar PBDF fraction from bulk unreacted PBDEs.

-

Recovery Spiking (Pre-Injection): Reconstitute the final extract in 20 µL of nonane and spike with a ¹³C₁₂-1,2,3,4-TCDD recovery standard just prior to injection. Causality: This final spike allows the analyst to calculate the absolute recovery of the ¹³C₁₂-PBDF internal standards, validating the integrity of the entire extraction process.

Self-validating experimental workflow for PBDF thermal degradation analysis.

HRGC-HRMS Congener-Specific Analysis

Quantification must be performed using High-Resolution Gas Chromatography coupled to High-Resolution Mass Spectrometry (HRGC-HRMS) operating at a resolving power of ≥10,000 (10% valley).

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5MS, 30m × 0.25mm, 0.1µm film) to resolve 1,3,4,6,8-PeBDF from co-eluting PeBDF isomers and residual Hexa-BDEs.

-

Mass Spectrometry: Monitor the exact masses of the [M]⁺ and [M+2]⁺ ions for native PeBDF (m/z 562.7) and the ¹³C₁₂-labeled internal standard. The isotope ratio must fall within ±15% of the theoretical abundance to confirm congener identity.

Quantitative Yield Profiles

The thermal generation of 1,3,4,6,8-PeBDF is highly temperature-dependent. The following table summarizes the kinetic and thermodynamic parameters associated with its formation pathways.

| Parameter | Precursor Pathway (Intramolecular Elimination) | Radical Cyclization & Debromination |

| Primary Precursors | Hexa-BDEs, Hepta-BDEs | Deca-BDE (BDE-209) |

| Optimal Temperature | 400°C – 600°C | 600°C – 850°C |

| Key Mechanistic Step | Elimination of HBr or Br₂ | Ortho-C-Br fission & Hydrodebromination |

| Activation Enthalpy | Lower (~150-200 kJ/mol) | Higher (>250 kJ/mol for initial fission) |

| 1,3,4,6,8-PeBDF Yield | High (Direct conversion) | Moderate (Requires sequential debromination) |

Table 1: Thermodynamic and kinetic parameters for 1,3,4,6,8-PeBDF formation pathways based on precursor identity.

References

-

Weber, R., & Kuch, B. (2003). "Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans." Environment International. URL: [Link]

-

Huang, J., et al. (2022). "Theoretical study on pyrolysis mechanism of decabromodiphenyl ether (BDE-209) using DFT method." Chemosphere. URL: [Link]

-

Wang, L., et al. (2010). "Thermal Formation of Polybrominated Diphenyl Ethers in Raw and Water-Washed Fly Ash." Aerosol and Air Quality Research. URL: [Link]

-

UNEP POPs Review Committee. (2014). "Risk profile on decabromodiphenyl ether (commercial mixture, c-decaBDE)." Stockholm Convention on Persistent Organic Pollutants. URL: [Link]

-

Pan, Y., et al. (2023). "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." Aerosol and Air Quality Research. URL: [Link]

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aaqr.org [aaqr.org]

- 5. Theoretical study on pyrolysis mechanism of decabromodiphenyl ether (BDE-209) using DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental persistence and half-life of 1,3,4,6,8-PeBDF

An In-depth Technical Guide on the Environmental Persistence and Half-Life of 1,3,4,6,8-Pentabromodibenzofuran (1,3,4,6,8-PeBDF)

Abstract

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are a class of persistent organic pollutants (POPs) that have garnered significant concern due to their structural similarity and comparable toxicity to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[1][2]. As emerging POPs, understanding the environmental fate and persistence of specific PBDD/F congeners is critical for assessing their potential risk to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental persistence and half-life of a specific congener, 1,3,4,6,8-pentabromodibenzofuran (1,3,4,6,8-PeBDF). Due to a notable gap in the scientific literature regarding specific quantitative data for this congener, this guide synthesizes information from related compounds and presents a robust, field-proven methodology for determining its environmental half-life. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental regulation who are engaged in the study of persistent organic pollutants.

Introduction: The Environmental Significance of 1,3,4,6,8-PeBDF

1,3,4,6,8-PeBDF belongs to the larger family of PBDD/Fs, which are unintentionally produced during various industrial thermal processes. These processes include the manufacturing and combustion of products containing brominated flame retardants (BFRs), e-waste recycling, metal smelting, and waste incineration[1]. The extensive use of BFRs has led to an increased environmental burden of PBDD/Fs, raising concerns about human exposure[1]. Like other halogenated aromatic compounds, PBDD/Fs are characterized by their lipophilicity, low water solubility, and resistance to degradation, which contributes to their persistence and potential for bioaccumulation in food chains[3][4][5].

The concept of half-life (t½) is a crucial metric in environmental science, representing the time required for the concentration of a substance to decrease by half in a specific environmental compartment[6][7][8]. For persistent chemicals like 1,3,4,6,8-PeBDF, a long half-life indicates a prolonged presence in the environment, increasing the window for potential exposure and adverse effects.

Predicted Environmental Fate and Degradation Pathways

While specific data for 1,3,4,6,8-PeBDF is scarce, its environmental behavior can be inferred from studies on the broader classes of PBDD/Fs, PCDD/Fs, and polybrominated diphenyl ethers (PBDEs). The primary degradation pathways for these compounds are categorized as biotic and abiotic.

Biotic Degradation

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms[9][10].

-

Anaerobic Reductive Debromination: Under anaerobic conditions, such as those found in deep sediments and some soils, microorganisms can reductively dehalogenate highly brominated compounds[11]. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated, and sometimes more toxic, congeners[4].

-

Aerobic Degradation: In the presence of oxygen, some microorganisms can degrade aromatic compounds through oxidative pathways[12]. For less halogenated congeners, this can lead to ring cleavage and eventual mineralization. However, highly brominated compounds like PeBDF are generally more resistant to aerobic attack[13]. The initial step of debromination is often rate-limiting[14].

Abiotic Degradation

Abiotic degradation pathways are chemical or physical processes that do not directly involve living organisms[9].

-

Photodegradation: Photodegradation, or photolysis, is a significant abiotic degradation pathway for many halogenated aromatic compounds, particularly in aquatic environments and on surfaces exposed to sunlight[4][15]. This process involves the absorption of light energy, which can lead to the cleavage of carbon-bromine bonds and subsequent debromination[3][16]. The rate of photodegradation can be influenced by the presence of sensitizing agents in natural waters[15]. For some brominated flame retardants, photodegradation can lead to the formation of less brominated and potentially more persistent and toxic products[3][4].

-

Chemical Transformation: Abiotic degradation can also occur through reactions with other chemicals in the environment. For instance, reactions with reactive minerals in soil and sediment can contribute to the transformation of chlorinated solvents, and similar processes may be relevant for brominated compounds[9][17][18].

The interplay of these degradation pathways is complex and highly dependent on environmental conditions such as temperature, pH, organic matter content, microbial populations, and sunlight intensity[6][7].

Quantitative Data on Half-Life: A Critical Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of specific quantitative data for the half-life of 1,3,4,6,8-PeBDF in key environmental compartments such as soil, water, and sediment. While general statements about the persistence of PBDD/Fs exist, congener-specific half-life values are essential for accurate risk assessment and environmental modeling. The table below highlights the absence of this crucial data.

| Environmental Compartment | Reported Half-life of 1,3,4,6,8-PeBDF | Influencing Factors |

| Soil | Not Reported | Organic matter content, microbial activity, temperature, moisture, pH |

| Water (Aqueous Phase) | Not Reported | Sunlight intensity (photodegradation), presence of sensitizers, microbial activity |

| Sediment | Not Reported | Redox potential (aerobic/anaerobic), microbial populations, organic carbon content |

The absence of this data underscores the importance of conducting dedicated studies to determine the environmental persistence of 1,3,4,6,8-PeBDF.

Experimental Protocol for Determining the Environmental Half-Life of 1,3,4,6,8-PeBDF

To address the existing data gap, a detailed experimental workflow is proposed. This protocol is designed to be a self-validating system, incorporating rigorous quality control measures to ensure the generation of trustworthy and reproducible data.

Experimental Design Overview

The core of this protocol involves setting up microcosm studies that simulate key environmental compartments: soil, water (with and without sediment), and a dedicated photolysis system. The disappearance of 1,3,4,6,8-PeBDF will be monitored over time, and the data will be used to calculate the half-life under different conditions.

Caption: Experimental workflow for determining the environmental half-life of 1,3,4,6,8-PeBDF.

Step-by-Step Methodology

Step 1: Preparation and Characterization

-

Acquire Analytical Standard: Obtain a certified analytical standard of 1,3,4,6,8-PeBDF and isotopically labeled internal standards for quantification.

-

Collect and Characterize Matrices:

-

Soil: Collect a representative soil sample. Characterize its properties, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Water: Use natural water from a relevant source (e.g., river, lake). Analyze for pH, dissolved organic carbon, and major ions.

-

Sediment: Collect sediment and characterize its particle size distribution, organic carbon content, and redox potential.

-

-

Sterilization (for Abiotic Controls): A portion of each matrix should be sterilized (e.g., by autoclaving or gamma irradiation) to create abiotic controls. This is crucial for differentiating between biotic and abiotic degradation.

Step 2: Microcosm Setup

-

Spiking: Spike the environmental matrices with a known concentration of 1,3,4,6,8-PeBDF. The spiking level should be environmentally relevant and detectable by the analytical method.

-

Soil Microcosms:

-

Transfer the spiked soil into replicate glass containers.

-

Aerobic: Maintain at a specific moisture content (e.g., 60% of water holding capacity) and ensure adequate headspace for oxygen.

-

Anaerobic: Flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen or argon).

-

-

Water-Sediment Microcosms:

-

Add spiked sediment and overlying water to replicate containers in a ratio representative of natural systems.

-

Establish both aerobic (with oxygenated headspace) and anaerobic (purged with inert gas) conditions.

-

-

Aqueous Photolysis:

-

Prepare solutions of 1,3,4,6,8-PeBDF in natural water in quartz tubes (which are transparent to UV light).

-

Expose the tubes to a light source that simulates natural sunlight.

-

Include dark controls wrapped in foil to measure any non-photolytic degradation.

-

Step 3: Incubation and Sampling

-

Incubation: Incubate all microcosms under controlled temperature. The photolysis experiment should be conducted under a controlled light/dark cycle.

-

Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, 90, and 180 days), sacrificially sample replicate microcosms from each treatment group.

Step 4: Chemical Analysis

-

Extraction: Extract 1,3,4,6,8-PeBDF from the samples using an appropriate technique, such as pressurized liquid extraction (PLE) or Soxhlet extraction[19]. Spike with an internal standard before extraction to correct for losses.

-

Cleanup: The raw extracts will contain co-extracted matrix components that can interfere with analysis. Perform a multi-step cleanup using techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) with silica or Florisil cartridges[19][20].

-

Instrumental Analysis: Quantify the concentration of 1,3,4,6,8-PeBDF using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This technique provides the necessary selectivity and sensitivity for analyzing dioxins and furans at trace levels[21][22].

Step 5: Data Analysis

-

Concentration vs. Time: Plot the concentration of 1,3,4,6,8-PeBDF against time for each experimental condition.

-

Kinetic Modeling: Fit the data to an appropriate kinetic model. The single first-order (SFO) model is commonly used to describe the degradation of pesticides and other organic pollutants[8]. The SFO model is described by the equation:

-

Ct = C0e-kt

-

Where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant.

-

-

Half-Life Calculation: The half-life (t½) is calculated from the rate constant (k) using the formula[23][24]:

-

t½ = ln(2) / k

-

Degradation Pathway Visualization

The expected degradation of 1,3,4,6,8-PeBDF likely proceeds through reductive debromination, where bromine atoms are sequentially removed. This process can be visualized as follows:

Caption: Hypothesized reductive debromination pathway of 1,3,4,6,8-PeBDF.

Conclusion and Future Directions

1,3,4,6,8-Pentabromodibenzofuran, as a member of the PBDD/F family, is expected to be a persistent organic pollutant. However, the lack of specific data on its environmental half-life represents a significant knowledge gap that hinders accurate environmental risk assessment. The experimental protocol detailed in this guide provides a robust framework for researchers to generate the necessary data. Future research should not only focus on determining the half-life of 1,3,4,6,8-PeBDF but also on identifying its degradation products and assessing their toxicity. A comprehensive understanding of the environmental fate of individual PBDD/F congeners is essential for developing effective management strategies and protecting environmental and human health.

References

-

Emissions, environmental levels, sources, formation pathways, and analysis of polybrominated dibenzo-p-dioxins and dibenzofurans: a review. (2018). ResearchGate. [Link]

-

Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. (2021). PubMed. [Link]

-

Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. (2021). ResearchGate. [Link]

-

A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). ACS Publications. [Link]

-

Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Indian Academy of Sciences. [Link]

-

Half-lives and 90%-degradation of 1 in water-sediment and photodegradation studies. (n.d.). ResearchGate. [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). MDPI. [Link]

-

Biodegradation of polybrominated diphenyl ethers and strategies for acceleration: A review. (2020). ScienceDirect. [Link]

-

Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry. (n.d.). EPA. [Link]

-

GC-Q-Orbitrap-based analytical method for the quantification of PBDEs in food commodities. (n.d.). ResearchGate. [Link]

-

ANALYTICAL METHOD SUMMARIES. (2018). Eurofins. [Link]

-

Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. (2011). ResearchGate. [Link]

-

Pesticide Adsorption and Half-life. (n.d.). DigitalCommons@USU. [Link]

-

Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. (2006). PMC. [Link]

-

Biodegradation of PCDDs/PCDFs and PCBs. (2013). IntechOpen. [Link]

-

Pesticide Half-life. (n.d.). National Pesticide Information Center - Oregon State University. [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). PMC - NIH. [Link]

-

The Importance of Abiotic Transformations in Natural Attenuation of Contaminated Groundwater. (n.d.). SERDP-ESTCP. [Link]

-

Persistent Chemical Pollutants. (n.d.). UK Parliament. [Link]

-

Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. (2025). US EPA. [Link]

-

Polybrominated diphenyl ethers (PBDEs): sources, pathways and environmental data. (2019). GOV.UK. [Link]

-

Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. (n.d.). ECETOC. [Link]

-

Evaluating Potential for Abiotic Degradation. (n.d.). Microbe.com. [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). ResearchGate. [Link]

-

Bioengineering for the Microbial Degradation of Petroleum Hydrocarbon Contaminants. (2023). MDPI. [Link]

-

Marine microbe-mediated biodegradation of low-and high-density polyethylenes. (n.d.). ScienceDirect. [Link]

-

Sources, fate and transport of perfluorocarboxylates. (2006). PubMed. [Link]

-

Appendix G - Chemical Specific Soil Half Lives. (2000). OEHHA. [Link]

-

Half-Life Calculator. (n.d.). Omni Calculator. [Link]

-

Long-term persistence of polychlorinated dibenzo-p-dioxins and dibenzofurans in air, soil and sediment around an abandoned pentachlorophenol factory in China. (2012). PubMed. [Link]

-

Reductive Debromination of Polybrominated Diphenyl Ethers by Anaerobic Bacteria from Soils and Sediments. (2006). PMC. [Link]

-

Pesticide Fate in the Environment: A Guide for Field Inspectors. (n.d.). Illinois State Water Survey. [Link]

-

Sources, Fate and Transport of Perfluorocarboxylates. (2006). ResearchGate. [Link]

-

Half-Life Calculator. (n.d.). Calculator.net. [Link]

-

The Effects of Contaminant Concentration on the Potential for Natural Attenuation. (n.d.). GOV.UK. [Link]

-

Degradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans by the white rot fungus Phanerochaete sordida YK-624. (1996). PubMed. [Link]

-

Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. (2021). Enviro.wiki. [Link]

-

Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. (2023). PubMed. [Link]

-

Ground Water Issue Paper: Synthesis Report on State of Understanding of Chlorinated Solvent Transformation. (n.d.). CLU-IN. [Link]

-

Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. [Link]

-

Enhanced mechanism of a TiO2/g-C3N4 photoanode in photoelectrocatalytic synergistic persulfate activation for antibiotic degradation. (n.d.). RSC Publishing. [Link]

-

The Increasing Importance of Abiotic Degradation of Chlorinated Solvents. (2020). EHS Support. [Link]

-

Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). MDPI. [Link]

-

Half-Life of Water Experiment Results. (n.d.). Scribd. [Link]

-

Relation between a chemical's half-life in water and its P-score. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchbriefings.files.parliament.uk [researchbriefings.files.parliament.uk]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. npic.orst.edu [npic.orst.edu]

- 8. epa.gov [epa.gov]

- 9. exwc.navfac.navy.mil [exwc.navfac.navy.mil]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biodegradation of PCDDs/PCDFs and PCBs | IntechOpen [intechopen.com]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. microbe.com [microbe.com]

- 18. ehs-support.com [ehs-support.com]

- 19. researchgate.net [researchgate.net]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. epa.gov [epa.gov]

- 22. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. omnicalculator.com [omnicalculator.com]

- 24. Half-Life Calculator [calculator.net]

Preliminary Synthesis Routes for 1,3,4,6,8-Pentabromo-dibenzofuran (1,3,4,6,8-PeBDF) Analytical Standards

Target Audience: Analytical Chemists, Environmental Researchers, and Synthetic Methodologists Document Type: Technical Guide & Synthetic Whitepaper

Executive Summary

Polybrominated dibenzofurans (PBDFs) are critical environmental toxicants, predominantly generated as secondary degradation products during the photolysis or thermal breakdown of polybrominated diphenyl ether (PBDE) flame retardants, such as DecaBDE[1]. The accurate quantification of these contaminants in environmental and biological matrices requires high-purity, isomer-specific analytical standards. However, synthesizing highly brominated asymmetric dibenzofurans presents a significant challenge: direct electrophilic bromination of the dibenzofuran core lacks regiocontrol, yielding intractable statistical mixtures dominated by 2,3,7,8-substituted congeners.

To synthesize the specific 1,3,4,6,8-pentabromo-dibenzofuran (1,3,4,6,8-PeBDF) analytical standard, a directed, bottom-up retrosynthetic approach is mandatory. This guide details a highly regioselective, self-validating synthetic workflow leveraging a Nucleophilic Aromatic Substitution (SNAr) followed by a Cadogan reductive cyclization[2].

Retrosynthetic Rationale & Regiochemical Design

As a synthetic architect, achieving absolute regiocontrol during the formation of the tricyclic dibenzofuran core is the primary objective. By disconnecting the C–C bond of the central furan ring, we trace the target back to a heavily brominated o-nitrodiphenyl ether intermediate.

To achieve the exact 1,3,4,6,8-substitution pattern, the precursor mapping must be mathematically precise:

-

Ring A (1,3,4-tribromo pattern): Requires 2,3,5-tribromophenol . When the oxygen at C1 forms the ether linkage, the adjacent C6 position remains the only available ortho C–H bond for the subsequent cyclization. The bromines at C2, C3, and C5 perfectly map to positions 4, 3, and 1 of the final dibenzofuran core.

-

Ring B (6,8-dibromo pattern): Requires 1-fluoro-2-nitro-4,6-dibromobenzene . The fluorine at C1 acts as the leaving group for the etherification. Following cyclization at C2, the bromines at C4 and C6 map precisely to positions 8 and 6 of the dibenzofuran core.

Causality of Experimental Choices

Why SNAr over Ullmann Coupling? Traditional copper-catalyzed Ullmann couplings with heavily brominated aromatics frequently suffer from competitive reductive debromination or cross-coupling side reactions. Because our Ring B precursor possesses a highly activated fluoro group ortho to a nitro group, we can utilize a mild, base-catalyzed SNAr etherification, completely avoiding transition-metal-induced debromination[3].

Why the Cadogan Cyclization? The Cadogan cyclization is 100% regioselective in this specific design. Because the C2 position of the phenoxy ring is sterically blocked by a bromine atom, the highly reactive nitrene intermediate is forced to insert exclusively into the C6 position, guaranteeing the formation of the 1,3,4,6,8-PeBDF isomer without structural ambiguity.

Retrosynthetic workflow for 1,3,4,6,8-PeBDF via SNAr and Cadogan cyclization.

Quantitative Data & Reaction Optimization

The following tables summarize the exact regiochemical mapping and the optimized reaction parameters required to validate this synthetic route.

Table 1: Precursor Regiochemical Mapping

| Precursor Molecule | Substituent Positions | Target DBF Ring | Final DBF Substitution Positions |

| 2,3,5-Tribromophenol | OH(1), Br(2,3,5) | Ring A (Left) | O(5), Br(1,3,4) |

| 1-Fluoro-2-nitro-4,6-dibromobenzene | F(1), NO₂(2), Br(4,6) | Ring B (Right) | O(5), Br(6,8) |

Table 2: Reaction Optimization Parameters

| Reaction Step | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| SNAr Etherification | K₂CO₃ (2.0 eq) | Anhydrous DMF | 80 | 12 | 85 - 92 |

| Cadogan Cyclization | P(OEt)₃ (10.0 eq) | Neat | 160 | 16 | 65 - 75 |

Experimental Protocols: Self-Validating Workflows

Phase 1: Synthesis of the Diaryl Ether Intermediate (SNAr)

-

Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2,3,5-tribromophenol (1.0 equiv) and 1-fluoro-2-nitro-4,6-dibromobenzene (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

-

Activation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Note: The use of K₂CO₃ over stronger bases (like NaH) prevents the degradation of the nitroarene and suppresses side reactions.

-

Reaction: Heat the vigorously stirred suspension to 80 °C for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 9:1) until the tribromophenol is completely consumed.

-

Workup: Cool the mixture to room temperature and quench by pouring into ice-cold 0.1 M HCl. Extract the aqueous phase with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude product from hot ethanol/toluene to yield the pure 2-nitro-4,6-dibromophenyl 2,3,5-tribromophenyl ether.

Phase 2: Cadogan Reductive Cyclization to 1,3,4,6,8-PeBDF

-

Preparation: Transfer the purified diaryl ether to a high-pressure Schlenk tube. Add freshly distilled triethyl phosphite [P(OEt)₃] in a 10-fold molar excess. In this system, P(OEt)₃ serves as both the solvent and the stoichiometric reducing agent[2].

-

Degassing: Degas the mixture via three freeze-pump-thaw cycles. Critical Step: Removing trace oxygen is mandatory to prevent the premature oxidation of the phosphite to phosphate, which would stall the reduction.

-

Cyclization: Heat the solution to 160 °C (reflux) for 16 hours.

-

Workup: Cool the reaction to room temperature. Remove the excess P(OEt)₃ and the triethyl phosphate byproduct via vacuum distillation (0.1 Torr, 60 °C).

-

Isolation of Standard: Purify the dark residue via flash column chromatography on activated neutral alumina (eluting with 100% hexanes). Final purification via preparative RP-HPLC (C18 column, Acetonitrile/Water) yields the analytical-grade 1,3,4,6,8-PeBDF standard (>99% purity).

Mechanistic pathway of the Cadogan reductive cyclization via a nitrene intermediate.

References

-

Photolysis Studies of Technical Decabromodiphenyl Ether (DecaBDE) and Ethane (DeBDethane) in Plastics under Natural Sunlight Environmental Science & Technology (ACS Publications) URL:[Link]

-

Synthesis and characterization of twenty-two purified polychlorinated dibenzofuran congeners Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Synthesis of Ladder-Type π-Conjugated Heteroacenes via Palladium-Catalyzed Double N-Arylation and Intramolecular O-Arylation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Ultratrace Detection of 1,3,4,6,8-Pentabromo-dibenzofuran (PeBDF) via HRGC-HRMS

Executive Rationale & Mechanistic Challenges

Polybrominated dibenzofurans (PBDFs), specifically 1,3,4,6,8-pentabromo-dibenzofuran (1,3,4,6,8-PeBDF), are highly toxic environmental contaminants often formed as unintentional byproducts during the combustion of brominated flame retardants (BFRs). Analyzing these compounds presents a severe mechanistic challenge: thermolability .

Unlike their chlorinated counterparts (PCDD/Fs), brominated furans are highly susceptible to thermal degradation and debromination within the gas chromatograph (GC) inlet[1]. Standard Split/Splitless (SSL) injection often leads to the debromination of PeBDF into tetrabromo-dibenzofurans (TeBDF), resulting in false negatives for the target analyte and false positives for lower congeners.

To circumvent this, our protocol replaces SSL with Programmed Temperature Vaporizing (PTV) injection and utilizes a short capillary column to minimize residence time. Furthermore, we employ a high-resolution magnetic sector mass spectrometer (HRMS) to achieve femtogram-level sensitivity while resolving complex matrix interferences.

The Self-Validating Analytical System

To ensure unassailable data integrity, this protocol is designed as a self-validating system based on the principles of isotope dilution, adapted from and [2][3].

By spiking the raw sample with a known concentration of 13C12 -labeled 1,3,4,6,8-PeBDF prior to any extraction or clean-up, the workflow inherently monitors its own efficiency. Any analyte loss—whether due to incomplete extraction, irreversible adsorption on silica columns, or minor thermal degradation—is proportionally mirrored by the labeled surrogate. Quantification is calculated using the Relative Response Factor (RRF), meaning the final reported concentration of native PeBDF is mathematically corrected for procedural losses. A secondary recovery standard ( 13C12 -HxBDF) is added just before injection to validate the recovery of the primary surrogate, ensuring the system's internal logic remains intact.

Workflow Visualization

Figure 1: Self-validating analytical workflow for 1,3,4,6,8-PeBDF using isotope dilution HRGC-HRMS.

Step-by-Step Methodologies

Extraction and Multi-Stage Clean-up

Causality Insight: Environmental and biological matrices are rich in lipids and humic acids which cause severe ion suppression in MS. The multi-stage clean-up exploits the planar geometry of dibenzofurans to isolate them from bulky matrix components.

-

Isotope Spiking: Homogenize 10 g of the sample matrix. Spike with 100 pg of 13C12 -1,3,4,6,8-PeBDF surrogate standard.

-

Accelerated Solvent Extraction (ASE): Extract using a Toluene/Dichloromethane (DCM) mixture (1:1, v/v) at 120°C and 1500 psi. Rationale: High pressure forces solvent into matrix pores, while elevated temperature increases analyte solubility.

-

Acid Silica Oxidation: Pass the extract through a multi-layer acid/base silica column. Rationale: Concentrated sulfuric acid impregnated in the silica oxidizes lipids and non-persistent organic matter without destroying the highly stable PeBDF ring structure.

-

Alumina & Carbon Fractionation: Elute through basic alumina to remove polar interferences, followed by an activated carbon column. Rationale: Activated carbon strongly retains planar molecules (like PeBDF) via π−π interactions. Wash with DCM/Hexane to remove non-planar compounds, then reverse-elute the PeBDF fraction using hot Toluene.

-

Reconstitution: Evaporate the toluene fraction under a gentle nitrogen stream to near dryness and reconstitute in 20 μL of nonane containing the recovery standard ( 13C12 -HxBDF).

Instrumental Parameters

The instrumental setup is optimized to minimize thermal stress while maximizing mass resolving power, as recommended by advanced [1].

Table 1: High-Resolution Gas Chromatography (HRGC) Parameters

| Parameter | Specification | Mechanistic Rationale |

| Injection Mode | PTV (Programmed Temp Vaporizing) | Cold trapping prevents thermal debromination of PeBDF in the inlet. |

| Column | 15 m × 0.25 mm ID × 0.1 μm (DB-5MS) | A short column minimizes analyte residence time and thermal exposure. |

| Carrier Gas | Helium (1.2 mL/min constant flow) | Maintains optimal linear velocity for sharp peak shapes. |

| PTV Program | 60°C (0.1 min) → 14°C/s to 320°C | Gentle, rapid vaporization transfers analytes without shock heating. |

| Oven Program | 140°C (2 min) → 20°C/min to 220°C → 5°C/min to 320°C (5 min) | Optimizes the separation of PeBDF from co-extracted matrix interferences. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

| Parameter | Specification |

| Ionization Mode | Electron Impact (EI+), 45 eV |

| Source Temperature | 270 °C |

| Mass Resolution | > 10,000 (10% valley definition) |

| Reference Gas | Perfluorokerosene (PFK) |

| Scan Mode | Selected Ion Monitoring (SIM) |

Table 3: Exact Masses for Selected Ion Monitoring (SIM) of PeBDF

| Analyte | Ion Type | Quantification Mass (m/z) | Confirmation Mass (m/z) | Theoretical Ratio |

| Native 1,3,4,6,8-PeBDF | [M+4]+ / [M+6]+ | 561.6058 | 563.6038 | 1.03 |

| 13C12 -1,3,4,6,8-PeBDF | [M+4]+ / [M+6]+ | 573.6460 | 575.6440 | 1.03 |

Data Integrity & Validation Criteria

For a detection event to be considered scientifically valid, the self-validating system must pass the following stringent criteria:

-

Mass Accuracy: The quantification and confirmation ions must maximize simultaneously (within 2 seconds) and maintain a signal-to-noise (S/N) ratio of ≥10:1 .

-

Isotopic Abundance: The ratio of the quantification mass to the confirmation mass must fall within ±15% of the theoretical ratio (1.03 for the Br 5 cluster). Deviations indicate co-eluting matrix interferences.

-

Surrogate Recovery: The absolute recovery of the 13C12 -1,3,4,6,8-PeBDF surrogate must fall between 50% and 130%. Recoveries outside this window invalidate the extraction efficiency, even if the RRF mathematically corrects the final value.

References

-

U.S. Environmental Protection Agency (EPA). "Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment and Tissue by HRGC/HRMS." EPA CWA Methods. URL: [Link]

-

U.S. Environmental Protection Agency (EPA). "Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS." EPA CWA Methods. URL: [Link]

-

U.S. Environmental Protection Agency (EPA). "National Functional Guidelines for High Resolution Superfund Methods Data Review." EPA Superfund Guidance. URL: [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) of 1,3,4,6,8-Pentabromodibenzofuran in Aqueous Matrices

Executive Summary

The analysis of brominated persistent organic pollutants, specifically polybrominated dibenzofurans (PBDFs) such as 1,3,4,6,8-pentabromodibenzofuran (1,3,4,6,8-PeBDF) , presents unique analytical challenges. As highly toxic byproducts of brominated flame retardant combustion and environmental degradation, PBDFs exist in aqueous matrices at ultra-trace levels (parts per quadrillion, pg/L).

Historically, Liquid-Liquid Extraction (LLE) was the standard for isolating halogenated dioxins and furans from water [4]. However, LLE is solvent-intensive, prone to emulsion formation in complex matrices, and exhibits poor scalability for the large sample volumes required to reach sub-pg/L detection limits [3]. This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) protocol utilizing Divinylbenzene (DVB) or C18 sorbents. By leveraging isotope dilution and precise physicochemical manipulation of the sample matrix, this method ensures robust recovery, high throughput, and strict analytical integrity [1, 2].

Physicochemical Challenges & Mechanistic Solutions

To design a highly efficient SPE protocol, we must address the specific physicochemical behaviors of 1,3,4,6,8-PeBDF in water. Do not view SPE as a simple filtration step; it is a dynamic chromatographic process requiring careful manipulation of the sample matrix.

The "Glass Adhesion" Phenomenon

Causality: 1,3,4,6,8-PeBDF is exceptionally lipophilic (high log Kow ). In an aqueous environment, these molecules will rapidly adsorb to the active silanol groups on the walls of glass sample containers, leading to false-negative results or artificially low recoveries. Solution: The addition of a water-miscible organic modifier (1% v/v isopropanol or methanol) to the sample bottle immediately upon collection reduces the surface tension and prevents target analytes from adhering to the glass without causing premature breakthrough on the SPE column [1].

Dissolved Organic Carbon (DOC) as a Competitive Sink

Causality: Natural waters contain humic and fulvic acids. These macromolecules act as mobile hydrophobic sinks. If 1,3,4,6,8-PeBDF binds to dissolved humic acids, the complex can pass directly through the SPE sorbent unretained. Solution: Acidifying the sample to pH < 2 using 0.1 M HCl protonates the carboxylic and phenolic groups of the humic acids. This neutralizes their charge, drastically reducing their solubility and forcing the release of the bound PeBDF, allowing it to partition onto the SPE sorbent [1].

Fig 1. Mechanistic pathway of pH-driven target analyte release and SPE adsorption.

Photodegradation Sensitivity

Causality: Brominated furans are highly susceptible to UV-induced reductive debromination, degrading much faster than their chlorinated counterparts (PCDFs). Solution: All extraction steps must be performed using amber glassware or foil-wrapped containers, and the laboratory must be shielded from direct sunlight.

Quantitative Method Performance

The shift from LLE to SPE (particularly disk-type SPE) provides significant advantages in both extraction efficiency and environmental sustainability. Table 1 summarizes the performance metrics based on validated EPA and ISO methodologies adapted for PBDFs[3, 4].

Table 1: Performance Comparison of Extraction Techniques for PBDFs in Water

| Parameter | Disk-SPE (DVB/C18) | Cartridge-SPE (C18) | Liquid-Liquid Extraction (LLE) |

| Sample Volume Capacity | Up to 10 L | 0.5 L - 1 L | 1 L (Max practical limit) |

| Solvent Consumption | 30 - 50 mL | 15 - 30 mL | 300 - 500 mL |

| Extraction Time | 1 - 2 hours | 1.5 - 2.5 hours | 18 - 24 hours |

| Emulsion Risk | None | Low | High (Matrix dependent) |

| Typical Recovery (PeBDFs) | 75% - 95% | 70% - 90% | 50% - 80% |

| Method Detection Limit | < 0.5 pg/L | ~ 1.0 pg/L | > 2.0 pg/L |

Experimental Protocol: Self-Validating SPE Workflow

This protocol is designed as a self-validating system based on the principles of Isotope Dilution High-Resolution Mass Spectrometry (HRGC/HRMS) [4, 5]. By spiking a 13C12 -labeled internal standard before extraction, any physical losses during the workflow are mathematically corrected.

Reagents and Materials

-

SPE Sorbent: DVB (Divinylbenzene) SPE Disk (e.g., 47 mm) or high-capacity C18 Cartridge (6 mL, 1 g) [1, 2]. DVB is preferred due to superior π−π interactions with planar aromatic rings.

-

Solvents: Toluene, Methanol, Isopropanol, Nonane (All Pesticide/Trace Analysis Grade).

-

Standards: 13C12 -1,3,4,6,8-PeBDF (Internal Standard) and 13C12 -1,2,3,4-TeCDD (Recovery Standard).

Step-by-Step Methodology

Fig 2. Step-by-step solid-phase extraction workflow for 1,3,4,6,8-PeBDF in water.

Step 1: Sample Pre-treatment

-

Collect 1 L of the aqueous sample in an amber glass bottle.

-

Immediately add 10 mL of isopropanol (1% v/v) to mitigate glass adhesion [1].

-

Adjust the sample to pH < 2 using 0.1 M HCl to protonate humic acids[1].

-

Self-Validation Spike: Add 1000 pg of 13C12 -1,3,4,6,8-PeBDF internal standard. Cap and agitate thoroughly.

Step 2: SPE Conditioning Rationale: Conditioning activates the sorbent ligands and removes manufacturing impurities.

-

Elute 10 mL of Toluene through the SPE disk/cartridge to remove organic contaminants [2].

-

Elute 10 mL of Methanol to wet the sorbent.

-

Elute 10 mL of HPLC-grade water (adjusted to pH 2). Do not allow the sorbent to dry after this step.

Step 3: Sample Loading & Washing

-

Load the 1 L pre-treated sample onto the SPE manifold. Maintain a flow rate of 10–15 mL/min under gentle vacuum.

-

Wash the sorbent with 5 mL of a Methanol:Water (40:60) solution. This removes polar matrix interferences (e.g., salts, small organic acids) while leaving the highly hydrophobic PeBDF securely bound [1].

Step 4: Critical Sorbent Drying Rationale: The elution solvent (Toluene) is immiscible with water. If water remains trapped in the sorbent pores, the toluene will channel around the water droplets, failing to solvate and elute the target analyte.

-

Apply full vacuum or a steady stream of high-purity N2 gas through the SPE disk/cartridge for 15–20 minutes until the sorbent is visibly bone-dry [1, 2].

Step 5: Target Elution

-

Elute the 1,3,4,6,8-PeBDF using 15 mL of Toluene (or a 70:30 Ethanol/Toluene mixture) [1].

-

Allow the solvent to soak into the sorbent bed for 2 minutes before pulling it through to maximize π−π disruption and target recovery.

Step 6: Concentration & Reconstitution

-

Evaporate the toluene extract under a gentle stream of N2 at 40°C.

-

Perform a solvent exchange by adding 20 µL of Nonane (a high-boiling keeper solvent ideal for GC-HRMS injection).

-

Recovery Spike: Add the 13C12 -1,2,3,4-TeCDD recovery standard directly to the vial before analysis.

Quality Control & Data Interpretation

The integrity of this protocol is verified post-analysis using the recovery of the internal standard.

-

Absolute Recovery Check: The GC-HRMS calculates the area of the 13C12 -1,3,4,6,8-PeBDF (spiked in Step 1) relative to the 13C12 -1,2,3,4-TeCDD (spiked in Step 6).

-

Acceptance Criteria: The absolute recovery of the internal standard must fall between 30% and 130% . If the recovery is <30%, it indicates severe matrix suppression, incomplete sorbent drying (Step 4), or breakthrough during loading, rendering the extraction invalid. Because isotope dilution mathematically normalizes the native 1,3,4,6,8-PeBDF quantification against the internal standard, any result within the 30-130% recovery window is considered highly accurate and self-validated [4, 5].

References

- Thermo Fisher Scientific. "Automated Solid-Phase Extraction (SPE) of Dioxins and Furans in Surface Water." Thermofisher.com.

- Biotage. "Investigating the Extraction Efficiency of Dioxins in Several Types of Aqueous Matrices by Automated Solid Phase Extraction." Biotage.com.

- Choi, J. W., et al. "Semi-automated disk-type solid-phase extraction method for polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous samples and its application to natural water." PubMed (NIH).

- U.S. Environmental Protection Agency. "Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS." Well-labs.com.

- U.S. Environmental Protection Agency. "EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources." Federal Register.

Application Notes and Protocols for the Cleanup of 1,3,4,6,8-Pentabromodibenzofuran (1,3,4,6,8-PeBDF) in Biological Matrices

Abstract

This document provides a comprehensive guide to the state-of-the-art sample cleanup procedures for the analysis of 1,3,4,6,8-pentabromodibenzofuran (1,3,4,6,8-PeBDF), a member of the polybrominated dibenzofurans (PBDFs) class of persistent organic pollutants (POPs). Given the lipophilic nature of 1,3,4,6,8-PeBDF and its tendency to bioaccumulate in fatty tissues, effective sample cleanup is paramount for accurate and sensitive quantification in complex biological matrices such as serum, plasma, adipose tissue, and milk. This guide delves into the rationale behind various cleanup strategies, offering detailed, field-proven protocols for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and gel permeation chromatography (GPC). The methodologies described herein are designed to ensure high recovery rates, efficient removal of interfering substances, and the generation of reliable data for toxicological assessments and human biomonitoring studies.

Introduction: The Analytical Challenge of 1,3,4,6,8-PeBDF

1,3,4,6,8-Pentabromodibenzofuran is a halogenated aromatic hydrocarbon characterized by its high lipophilicity (logP > 6) and resistance to environmental and metabolic degradation.[1][2][3] These properties lead to its bioaccumulation in the lipid-rich tissues of organisms, including humans.[4] The analysis of 1,3,4,6,8-PeBDF in biological matrices is challenging due to its presence at trace levels (parts-per-trillion to parts-per-billion) amidst a complex mixture of endogenous lipids, proteins, and other potential interferences.[5][6] Therefore, a multi-step cleanup procedure is essential to isolate the analyte of interest and minimize matrix effects during instrumental analysis, typically performed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[7][8][9]

This guide provides a selection of robust cleanup protocols, drawing upon established methodologies for similar POPs, such as those outlined in U.S. EPA Method 1613 for chlorinated dioxins and furans.[6][7][8][10]

Core Principles of Sample Cleanup for Lipophilic Analytes

The primary goal of sample cleanup for 1,3,4,6,8-PeBDF is the removal of co-extracted lipids, which can constitute up to 99% of the initial extract weight in fatty matrices.[11] Failure to remove these lipids can lead to:

-

Instrumental Contamination: Buildup of non-volatile lipids in the GC inlet and column, leading to poor chromatographic performance and downtime for maintenance.[5]

-

Matrix-Induced Signal Suppression/Enhancement: Alteration of the analyte's ionization efficiency in the mass spectrometer source, leading to inaccurate quantification.

-

Co-elution of Interferences: Overlapping chromatographic peaks that can obscure the analyte signal.

The selection of a cleanup strategy depends on the nature of the biological matrix, the lipid content, and the desired level of throughput and automation.

Recommended Cleanup Workflows

A generalized workflow for the cleanup of 1,3,4,6,8-PeBDF from biological samples is presented below. This typically involves an initial extraction followed by one or more cleanup steps.

Caption: Generalized workflow for 1,3,4,6,8-PeBDF analysis.

Detailed Protocols

Protocol 1: Comprehensive Cleanup using LLE and Multi-column Chromatography

This protocol is recommended for fatty matrices such as adipose tissue and provides a high degree of purification.

4.1.1. Extraction

-

Sample Preparation: Weigh approximately 1-5 g of homogenized tissue into a glass centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with a solution of isotopically labeled PBDFs, including a labeled analog of 1,3,4,6,8-PeBDF if available.

-

Protein Denaturation and Extraction: Add methanol and vortex thoroughly.[12] Perform a liquid-liquid extraction using a mixture of diethyl ether and hexane (1:1, v/v).[12] Repeat the extraction three times.

-

Combine and Concentrate: Pool the organic extracts and concentrate using a rotary evaporator or a gentle stream of nitrogen.

4.1.2. Lipid Removal: Gel Permeation Chromatography (GPC)

GPC separates molecules based on their size in solution.[13][14] Lipids, being large molecules, elute before the smaller 1,3,4,6,8-PeBDF molecules.[5][15][16]

-

System: Agilent 1260 Infinity GPC/SEC System or equivalent.[5]

-

Column: Envirogel™ GPC Cleanup Column (or equivalent) packed with bio-beads S-X3.

-

Mobile Phase: Dichloromethane or a mixture of cyclohexane and ethyl acetate.

-

Flow Rate: 5 mL/min.

-

Procedure:

-

Calibrate the GPC system with a standard mixture containing corn oil (representing lipids) and the target analyte to determine the elution window for 1,3,4,6,8-PeBDF.

-

Dissolve the concentrated extract in the mobile phase.

-

Inject the extract onto the GPC column.

-

Collect the fraction corresponding to the elution time of 1,3,4,6,8-PeBDF, diverting the earlier eluting lipid fraction to waste.[14]

-

4.1.3. Fractionation: Multi-layer Silica Gel/Alumina Column Chromatography

This step removes remaining polar interferences and separates the PBDFs from other classes of compounds like PCBs.

-

Column Preparation: Pack a glass chromatography column with sequential layers of:

-

Anhydrous sodium sulfate

-

Activated neutral alumina

-

Activated silica gel

-

Acidic silica (40% H₂SO₄ w/w)

-

Anhydrous sodium sulfate

-

-

Elution:

-

Apply the GPC fraction to the top of the column.

-

Elute with hexane to remove less polar interferences.

-

Elute the PBDF fraction with a mixture of hexane and dichloromethane.

-

Collect the PBDF fraction and concentrate for analysis.

-

Protocol 2: High-Throughput Cleanup for Serum and Plasma using SPE

This method is suitable for less fatty matrices and is amenable to automation.

4.2.1. Sample Pre-treatment and Extraction

-

Protein Denaturation: To 1 mL of serum or plasma, add formic acid and vortex.[12][17][18] This disrupts the binding of 1,3,4,6,8-PeBDF to proteins.

-

Internal Standard Spiking: Add the isotopically labeled internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[17]

-

Conditioning: Condition the cartridge with methanol followed by deionized water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with water and a low percentage of methanol in water to remove polar interferences.

-

Elution: Elute the 1,3,4,6,8-PeBDF with dichloromethane or a mixture of dichloromethane and ethyl acetate.[17]

-

4.2.2. Cleanup and Fractionation

The eluate from the initial SPE can be further purified using a silica-based SPE cartridge to remove any remaining interferences.[12][17]

Caption: SPE workflow for serum and plasma samples.

Protocol 3: QuEChERS-based Cleanup for Various Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, originally developed for pesticide analysis, can be adapted for POPs in fatty matrices.[19][20]

-

Extraction and Partitioning:

-

Homogenize the sample with acetonitrile and add extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Centrifuge to separate the acetonitrile layer.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Lipid Removal by Freezing:

-

Final Extract: The supernatant is collected, concentrated, and solvent-exchanged for instrumental analysis.

Data Presentation and Quality Control

To ensure the reliability of the analytical data, a rigorous quality control (QC) program must be implemented.

| QC Parameter | Acceptance Criteria | Rationale |

| Method Blank | Below the limit of quantification (LOQ) | Monitors for laboratory contamination. |

| Matrix Spike | 70-130% recovery | Assesses matrix effects and method accuracy. |

| Labeled Internal Standard Recovery | 40-130% recovery | Monitors the efficiency of the entire analytical process for each sample. |

| Continuing Calibration Verification | ±20% of the true value | Ensures the stability of the instrument's calibration. |

Conclusion

The successful analysis of 1,3,4,6,8-PeBDF in biological matrices is critically dependent on the effectiveness of the sample cleanup procedure. The choice of methodology should be guided by the specific matrix characteristics, available instrumentation, and the overall analytical objectives. For high-lipid samples, a combination of LLE and GPC followed by column chromatography offers the most thorough cleanup. For a higher sample throughput with less fatty matrices like serum, an SPE-based approach is highly effective. The QuEChERS method provides a rapid and cost-effective alternative for a variety of sample types. By implementing the detailed protocols and stringent quality control measures outlined in this guide, researchers can achieve the high-quality data necessary for advancing our understanding of human exposure to and the toxicology of 1,3,4,6,8-PeBDF.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Office of Water. [Link]

-

U.S. Environmental Protection Agency. Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]

-

U.S. Environmental Protection Agency. (1989). Method 1613: Tetra- through Octa- Chlorinated Dioxins and Furans by Isotope Dilution. [Link]

-

Agilent Technologies. (2019). Tetra- through Octa-Chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Application Note. [Link]

-

Agilent Technologies. Sample Clean-up by Gel Permeation Chromatography Using Agilent EcoSpheres. Application Note. [Link]

-

National Environmental Methods Index. EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. [Link]

- Akiyama, Y., et al. (2010). Development of new cleanup method of polychlorinated dibenzo-p-dioxins/dibenzofurans in fish by freezing-lipid filtration.

- Hoh, E., & Hites, R. A. (2005). Isolation and Recovery of Selected Polybrominated Diphenyl Ethers from Human Serum and Sheep Serum. Analytical Chemistry, 77(24), 8035–8040.

- Zheng, X., et al. (2014). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Analytical and Bioanalytical Chemistry, 406(24), 5895–5905.

- de Boer, J., et al. (2007). Solid-Phase Extraction of Polybrominated Diphenyl Ethers in Human Plasma – Comparison with an Open Column Extraction Method. Chemosphere, 67(9), 1819-1826.

- Focant, J. F., et al. (2001). Fast clean-up for polychlorinated dibenzo-p-dioxins, dibenzofurans and coplanar polychlorinated biphenyls analysis of high-fat-content biological samples.

- Zhang, Z., et al. (2011). Optimized determination of polybrominated diphenyl ethers and polychlorinated biphenyls in sheep serum by solid-phase extraction-gas chromatography-mass spectrometry. Talanta, 84(2), 526-533.

- LeBel, G. L., & Williams, D. T. (1986). Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals. Journal of the Association of Official Analytical Chemists, 69(3), 451-458.

-

Wollseifen, H. R., & Aulwurm, U. A New Automated On-line QuEChERS- HPLC Direct Injection Clean-up for Fatty Matrices. LCTech GmbH. [Link]

- Wang, Y., et al. (2019). Challenges Associated with Sample Preparation for the Analysis of PBDEs in Human Serum.

- Tomaniova, M., et al. (2022).

-

Anastassiades, M., et al. About the method - QuEChERS. [Link]

-

LCTech GmbH. (2010). The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. [Link]

- Hayward, D. G., et al. (2020). New approach for removing co-extracted lipids before mass spectrometry measurement of persistent of organic pollutants (POPs) in. Chemosphere, 252, 126487.

-

LCTech GmbH. SMART and Simultaneous Automated Clean-up of PCBs, PCDD/Fs, and PBDEs in Environmental Samples. [Link]

- Baduel, C., et al. (2015). Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices.

-

Waters Corporation. Gel Permeation Chromatography (GPC). [Link]

- Norli, H. R., et al. (2011). Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry.

-

National Institute of Standards and Technology. 1,2,4,6,8-pentabromo-dibenzofuran. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 1,2,4,7,8-Pentabromo-dibenzofuran. PubChem. [Link]

-

Virginia Open Data Portal. Compound 526263: 1,3,4,6,8-Pentabromo-dibenzofuran. [Link]

-

Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 2,3-Benzofuran. [Link]

Sources

- 1. 1,2,4,6,8-pentabromo-dibenzofuran [webbook.nist.gov]

- 2. 1,2,4,7,8-Pentabromo-dibenzofuran | C12H3Br5O | CID 526242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 526221: 1,2,3,4,6-Pentabromo-dibenzofuran - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. NEMI Method Summary - 1613B [nemi.gov]

- 7. analytix.co.uk [analytix.co.uk]

- 8. well-labs.com [well-labs.com]

- 9. agilent.com [agilent.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. gilson.com [gilson.com]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized determination of polybrominated diphenyl ethers and polychlorinated biphenyls in sheep serum by solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QuEChERS: About the method [quechers.eu]

- 20. Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. UQ eSpace [espace.library.uq.edu.au]

Using 13C-labeled 1,3,4,6,8-pentabromo-dibenzofuran as an internal standard

Application Note: Utilizing 13C12 -1,3,4,6,8-Pentabromodibenzofuran as an Internal Standard for High-Fidelity PBDF Quantification

Abstract

Polybrominated dibenzofurans (PBDFs) are highly toxic, persistent organic pollutants (POPs) frequently generated as unintended byproducts during the manufacture, lifecycle, and thermal degradation of brominated flame retardants (BFRs)[1]. For researchers and drug development professionals dealing with complex biological or environmental matrices, quantifying these trace-level contaminants requires extreme analytical rigor. This application note details the mechanistic rationale and step-by-step protocol for using 13C12 -labeled 1,3,4,6,8-pentabromodibenzofuran ( 13C12 -1,3,4,6,8-PeBDF) as an internal standard in Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS)[2].

Introduction & Mechanistic Rationale

In ultra-trace analytical chemistry, matrix effects—such as ion suppression, extraction losses, and instrumental drift—can severely compromise data integrity. Isotope Dilution Mass Spectrometry (IDMS) is the definitive gold standard for overcoming these variables[3].

The congener 13C12 -1,3,4,6,8-PeBDF is specifically deployed as the surrogate internal standard for the penta-brominated homologue class of PBDFs[4].

-

Chemical Equivalence: Because the internal standard is uniformly labeled with Carbon-13, it shares the exact physicochemical properties (lipophilicity, pKa, boiling point) as the native 1,3,4,6,8-PeBDF[2]. It behaves identically during aggressive lipid removal, multi-layer column cleanup, and gas chromatography.

-

Isotopic Mass Shift: The 13C12 labeling shifts the mass of the internal standard by exactly +12 Da relative to the native analyte[5]. This allows a high-resolution mass spectrometer (operating at a resolving power ≥ 10,000) to simultaneously monitor both the native and labeled ions without cross-talk, establishing a self-correcting Relative Response Factor (RRF)[6].

Experimental Workflow

Workflow for PBDF quantification using 13C-1,3,4,6,8-PeBDF internal standard via GC-HRMS.

Self-Validating Experimental Protocol